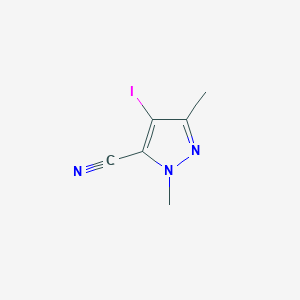

4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUGRLBPFJTATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of the Formation Reactions of 4 Iodo 1,3 Dimethyl 1h Pyrazole 5 Carbonitrile

Elucidation of Reaction Pathways for C-I Bond Formation in Pyrazole (B372694) Derivatives

The introduction of an iodine atom onto the pyrazole ring, specifically at the C4 position, is typically achieved through an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position, if unsubstituted, is generally the most nucleophilic and sterically accessible site, thus favoring substitution at this position. researchgate.net

The core of the mechanism involves the generation of a potent electrophilic iodine species (an iodonium (B1229267) ion, I⁺, or a polarized iodine-containing complex) from a less reactive iodine source. This electrophile is then attacked by the π-electron system of the pyrazole ring.

A common and effective pathway for the C4-iodination of pyrazoles involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. A well-documented example is the use of an I₂/HIO₃ mixture in a suitable solvent like acetic acid. mdpi.comresearchgate.net

The proposed mechanism proceeds as follows:

Generation of the Electrophile: Iodic acid (HIO₃) acts as an oxidant, converting molecular iodine into a more powerful electrophilic species. This is believed to be a key step in initiating the substitution.

Electrophilic Attack: The electron-rich C4 position of the 1,3-dimethyl-1H-pyrazole-5-carbonitrile precursor attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base present in the reaction mixture (such as the solvent or water) abstracts the proton from the C4 position of the sigma complex.

Aromatization: The removal of the proton restores the aromaticity of the pyrazole ring, yielding the final 4-iodinated product.

Several reagent systems have been developed for the effective iodination of pyrazole derivatives, each with specific conditions and applications. mdpi.comnih.govresearchgate.netorganic-chemistry.org

| Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| I₂ / HIO₃ | Reflux in acetic acid | Classic and effective method for many pyrazole substrates. | mdpi.com |

| ICl / Li₂CO₃ | Room temperature in CH₂Cl₂ | Mild conditions; used for simultaneous dehydration and iodination of dihydropyrazoles. | organic-chemistry.orgnih.gov |

| I₂ / CAN | Acetonitrile (B52724) at room temperature | Highly regioselective for C4-iodination, mediated by ceric ammonium (B1175870) nitrate (B79036). | nih.gov |

| I₂ / H₂O₂ | Water, often with acid catalyst | An environmentally benign ("green") approach using a clean oxidant. | researchgate.net |

| Electrochemical | Anodic oxidation of KI | In-situ generation of electrophilic iodine, avoiding hazardous reagents. | researchgate.net |

Detailed Mechanisms of Pyrazole Ring Cyclization with Concurrent or Subsequent Carbonitrile Integration

The formation of the 1,3-dimethyl-1H-pyrazole-5-carbonitrile skeleton relies on the classical Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648). researchgate.net For the target molecule, a plausible synthetic route involves the reaction of methylhydrazine with a functionalized 1,3-dicarbonyl precursor, where one of the carbonyl groups is part of a functionality that can be subsequently converted to a carbonitrile, such as an ester.

A likely precursor for the pyrazole ring is an ester of 2,4-dioxopentanoic acid. The synthesis of the related 1,3-dimethyl-1H-pyrazole-5-ethyl formate (B1220265) has been described, providing a model for this cyclization. google.com The mechanism can be detailed in the following steps:

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl precursor. This initial attack can occur at either the C2 or C4 carbonyl, leading to two possible regioisomeric pathways.

Formation of Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The carbonitrile group at the C5 position is typically integrated subsequently. The pyrazole is first synthesized with a more stable precursor group, like an ethyl ester (ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate). This ester can then be converted to the carbonitrile through a two-step process:

Amidation: The ester is treated with ammonia (B1221849) to form the corresponding primary amide (1,3-dimethyl-1H-pyrazole-5-carboxamide).

Dehydration: The primary amide is then dehydrated using a suitable reagent (e.g., phosphorus oxychloride, thionyl chloride) to yield the final carbonitrile product, 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Stereochemical and Regiochemical Control in 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Synthesis

Stereochemistry: The synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile does not involve the formation of any chiral centers. The final product is a planar, aromatic molecule, and the intermediates in the mainstream synthetic pathways are also achiral. Therefore, stereochemical considerations are not applicable to this specific synthesis.

Regiochemistry: Regiochemical control is a critical aspect of the synthesis, both in the initial ring formation and in the final iodination step.

During Pyrazole Ring Formation: The reaction between an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine can potentially yield two regioisomers. The selectivity depends on which carbonyl group is initially attacked by which nitrogen of the methylhydrazine. Reaction conditions, particularly pH, can influence this selectivity by altering the nucleophilicity of the nitrogen atoms and the reactivity of the carbonyl groups. nih.gov For the synthesis of the desired 1,3-disubstituted pyrazole, conditions are chosen to favor the cyclization pathway that places the methyl group from the hydrazine at the N1 position.

During C-I Bond Formation: The regioselectivity of the iodination step is highly controlled and predictable. Electrophilic aromatic substitution on a pyrazole ring preferentially occurs at the C4 position if it is vacant, as this position is the most electron-rich. researchgate.net In the precursor molecule, 1,3-dimethyl-1H-pyrazole-5-carbonitrile, the substituents guide the incoming electrophile:

The methyl group at C3 is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the C4 position.

The carbonitrile group at C5 is an electron-withdrawing group, which deactivates the ring. However, its directing effect also favors substitution at the C4 position.

The methyl group at N1 also influences the electron distribution.

The combined electronic effects of these substituents strongly favor electrophilic attack at the C4 position, leading to the exclusive formation of the 4-iodo isomer under standard iodinating conditions. mdpi.comnih.gov

Role of Catalysis and Solvent Effects in Reaction Efficiency and Selectivity

The efficiency and selectivity of the reactions involved in forming 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile are significantly influenced by catalysts and the choice of solvent.

Role of Catalysis: In the context of the iodination step, "catalysis" often refers to the use of an activating agent or oxidant that facilitates the formation of the electrophilic iodine species from I₂. While not always catalytic in the strictest sense (as they can be consumed stoichiometrically), these agents are crucial for the reaction to proceed efficiently.

| Activating Agent | Role | Mechanism of Action | Reference |

|---|---|---|---|

| HIO₃ / H₂O₂ | Oxidant | Oxidizes I₂ to generate a more potent electrophilic iodine species (e.g., I⁺). | mdpi.comresearchgate.net |

| Ceric Ammonium Nitrate (CAN) | Oxidant | Acts as a single-electron transfer agent to facilitate the formation of the iodonium ion. | nih.gov |

| Trifluoroacetic Acid (TFA) | Acid Catalyst | Used with N-iodosuccinimide (NIS) to protonate and activate the NIS, making it a stronger electrophile. | organic-chemistry.org |

| Disulfides | Lewis Base Catalyst | Activates iodinating agents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to promote the reaction. | organic-chemistry.org |

Solvent Effects: The solvent plays a multifaceted role in both the pyrazole cyclization and the subsequent iodination.

In Pyrazole Cyclization: The polarity and protic/aprotic nature of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl precursor and the nucleophilicity of the hydrazine, thereby affecting the reaction rate and potentially the regiochemical outcome of the cyclization. mdpi.com

In Iodination: The choice of solvent is critical for solubilizing the reactants and modulating the reactivity of the iodinating agent.

Polar Protic Solvents: Solvents like acetic acid or water are commonly used. Acetic acid is effective for I₂/HIO₃ systems, while water is employed in "green" protocols with H₂O₂. mdpi.comresearchgate.net

Aprotic Solvents: Chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) are often used for reactions with reagents like ICl to avoid reaction of the solvent with the electrophile. nih.govacsgcipr.org

Specialized Solvents: Solvents with unique properties, such as hexafluoroisopropanol, have been shown to enable mild and highly regioselective halogenations of a wide range of heterocycles. organic-chemistry.org The solvent can also influence the reaction pathway; for example, in certain iodine-mediated reactions, the choice of solvent can determine whether the mechanism proceeds via a cyclic iodonium intermediate or a hypoiodide intermediate. nih.gov

Chemical Transformations and Derivatization of 4 Iodo 1,3 Dimethyl 1h Pyrazole 5 Carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Iodo Position

The carbon-iodine bond at the C-4 position of the pyrazole (B372694) ring is particularly amenable to a range of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While specific examples detailing the Suzuki-Miyaura coupling of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile are not prevalent in the searched literature, the arylation of a similar compound, 4-iodopyrazole (B32481) derivative 27, via a Suzuki-Miyaura reaction has been demonstrated. rsc.org This suggests the feasibility of applying this methodology to the target compound for the synthesis of 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbonitriles. The reaction would likely proceed by reacting 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. Microwave-assisted Suzuki-Miyaura cross-coupling reactions have proven effective for other pyrazole derivatives, often leading to good to excellent yields. nih.gov

A representative, though not specific to the title compound, Suzuki-Miyaura coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | PdCl2dppf | K2CO3 | Water | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Good |

Sonogashira Coupling for Alkynyl Pyrazole Synthesis

The Sonogashira coupling reaction provides a reliable route to alkynyl-substituted pyrazoles by reacting a halo-pyrazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com This reaction is particularly effective with iodopyrazoles due to their higher reactivity. mdpi.com For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene (B144264) under typical Sonogashira conditions to yield the corresponding 5-chloro-4-(phenylethynyl)pyrazoles in good yields. researchgate.net Similarly, various 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been reacted with phenylacetylene to produce the desired alkynyl pyrazoles in high yields. arkat-usa.org These examples strongly support the applicability of the Sonogashira coupling to 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile for the synthesis of 4-alkynyl-1,3-dimethyl-1H-pyrazole-5-carbonitriles.

Below is a table summarizing typical conditions for Sonogashira coupling of iodopyrazoles:

| Iodopyrazole Derivative | Alkyne | Catalyst | Co-catalyst | Base | Solvent |

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF |

| 1-(1-protected)-3-iodo-1H-pyrazole | Phenylacetylene | Not specified | Not specified | Not specified | Not specified |

Negishi and Stille Coupling Applications

The Negishi and Stille coupling reactions are also valuable tools for C-C bond formation. The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org The Stille coupling, on the other hand, utilizes an organotin compound. Both reactions proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net While direct applications of these coupling methods to 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile were not found in the provided search results, their general utility in coupling organohalides makes them plausible strategies for the derivatization of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction has been successfully applied to 4-halopyrazoles. For instance, the amination of 4-halo-1H-1-tritylpyrazoles has been investigated using palladium catalysts. nih.gov Specifically, the Pd(dba)2-catalyzed C-N coupling of 4-bromo-1-tritylpyrazole with aryl- or alkylamines lacking a β-hydrogen atom proceeded smoothly. nih.gov For alkylamines possessing a β-hydrogen, a CuI-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole was found to be more effective. nih.gov These findings suggest that 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile could undergo Buchwald-Hartwig amination to introduce a variety of amino substituents at the C-4 position.

The following table outlines the catalysts and general conditions for the amination of 4-halopyrazoles:

| Halopyrazole Substrate | Amine Type | Catalyst/Mediator | Ligand |

| 4-Bromo-1-tritylpyrazole | Aryl- or alkylamines (no β-H) | Pd(dba)2 | tBuDavePhos |

| 4-Iodo-1-tritylpyrazole | Alkylamines (with β-H) | CuI | Not specified |

Palladium-Catalyzed Cyanation of the C-4 Iodo Position

The palladium-catalyzed cyanation of aryl and heteroaryl iodides is a well-established method for introducing a nitrile group. This reaction typically employs a palladium catalyst and a cyanide source, such as copper(I) cyanide. The reaction proceeds via oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by ligand exchange with the cyanide source and subsequent reductive elimination to form the aryl nitrile. This methodology has been successfully applied to the cyanation of 5-iodo-1,2,3-triazoles, demonstrating its utility for five-membered heterocycles. researchgate.net Therefore, it is highly probable that 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile can be converted to 1,3-dimethyl-1H-pyrazole-4,5-dicarbonitrile through a palladium-catalyzed cyanation reaction.

Reactions Involving the Carbonitrile Group at C-5

The carbonitrile group at the C-5 position of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations. Although specific examples for this particular compound are scarce in the provided search results, the general reactivity of pyrazole carbonitriles is well-documented.

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or an aldehyde. Furthermore, the carbonitrile group can participate in cycloaddition reactions and can be used to construct fused heterocyclic rings. For example, 5-aminopyrazole-4-carbonitriles are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com The synthesis of various pyrazole derivatives often starts from precursors containing a carbonitrile group, highlighting its importance as a synthetic handle. encyclopedia.pubfrontiersin.org

Hydrolysis to Carboxylic Acid and Subsequent Esterification/Amidation

The nitrile functionality at the C5 position of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a versatile handle for the introduction of other important functional groups, such as carboxylic acids, esters, and amides.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under both acidic and basic conditions. commonorganicchemistry.comgoogle.comorganicchemistrytutor.com Typically, this transformation requires heating with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system. commonorganicchemistry.comgoogle.com The resulting 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a key intermediate for further derivatization.

Esterification of the pyrazole-5-carboxylic acid can be accomplished through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid, is a common approach. nih.govorganic-chemistry.org Alternatively, for more sensitive substrates, milder conditions involving the use of coupling reagents can be employed.

Amidation of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the corresponding carboxamide can be carried out by first activating the carboxylic acid. This is often done by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an appropriate amine. ciac.jl.cn Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) provide a more direct and often milder route to the amide bond formation. peptide.comuniurb.itnih.gov These reagents are particularly useful for coupling with a wide range of amines to produce a diverse library of amide derivatives.

Reduction to Amines

The nitrile group of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile can be reduced to a primary amine, yielding (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanamine. This transformation introduces a basic amino group, which can be a key feature for biological activity or a handle for further functionalization.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Catalytic hydrogenation is often performed using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com A key consideration in the reduction of this particular substrate is the potential for dehalogenation of the iodo group at the C4 position. Raney nickel is known to be effective for the reduction of nitro groups without affecting aryl halides, suggesting it could be a suitable choice for the chemoselective reduction of the nitrile in the presence of the iodo substituent. google.com

Nitrile Hydration and Tetrazole Formation

Beyond hydrolysis and reduction, the nitrile group can undergo other valuable transformations, including hydration to an amide and cycloaddition to form a tetrazole ring.

Nitrile Hydration to the corresponding carboxamide, 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxamide, can be achieved under controlled acidic or basic conditions, often stopping the hydrolysis at the amide stage before proceeding to the carboxylic acid. organicchemistrytutor.com

Tetrazole Formation is a particularly significant transformation, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. The synthesis of 5-(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)-1H-tetrazole is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide. organic-chemistry.orgyoutube.comrsc.orgacs.org This reaction is often facilitated by the use of a Lewis acid or a Brønsted acid catalyst. organic-chemistry.orgyoutube.com

Functionalization at Nitrogen Atoms (N-1)

While the target molecule is already N-methylated at the N-1 position, understanding the principles of N-alkylation and N-arylation is crucial for the synthesis of analogous structures and for considering potential side reactions in further transformations.

N-Alkylation and N-Arylation Strategies

N-Alkylation of pyrazoles is a common method for introducing diversity. For a pyrazole that is not already substituted at the N-1 position, alkylation can be achieved using alkyl halides in the presence of a base. mdpi.comnuph.edu.uaprinceton.eduacsgcipr.orgresearchgate.net The regioselectivity of this reaction on unsymmetrical pyrazoles is influenced by steric and electronic factors. In the case of 1,3-disubstituted pyrazoles, the incoming alkyl group generally prefers the less sterically hindered nitrogen atom.

N-Arylation of pyrazoles can be accomplished through several cross-coupling methodologies. The Ullmann condensation, a classical method, involves the reaction of a pyrazole with an aryl halide in the presence of a copper catalyst, often at high temperatures. nih.govresearchgate.netorganic-chemistry.orgamazonaws.comnih.govsemanticscholar.orgnih.govacs.org More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts and offer milder reaction conditions and broader substrate scope. Copper-catalyzed N-arylation with aryl boronic acids has also proven to be an effective method. organic-chemistry.orgamazonaws.comsemanticscholar.orgnih.govacs.org

Introduction of Protecting Groups and Their Removal

For synthetic strategies that require manipulation of other parts of the molecule while keeping the pyrazole nitrogen unreactive, the use of protecting groups is essential.

Common protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) group and the (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netjapsonline.comsemanticscholar.orgresearchgate.net The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) or with sodium borohydride (B1222165) in ethanol. arkat-usa.org

The SEM group is another robust protecting group that is introduced by reacting the pyrazole with SEM-Cl in the presence of a base. nih.govnih.gov It is stable to a wide range of conditions but can be selectively cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. nih.govnih.govcmu.edu

Selective Functionalization and Sequential Transformations

The presence of multiple functional groups on 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile allows for a variety of selective and sequential transformations, making it a valuable intermediate in the synthesis of complex molecules.

The iodo group at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. nih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position. The nitrile group at C5 can then be transformed as described previously.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1,3 Dimethyl 1h Pyrazole 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A thorough search of scientific databases reveals no published studies containing detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

No experimental or calculated chemical shift data for the ¹H, ¹³C, and ¹⁵N nuclei of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile are available in the surveyed literature. For comparative purposes, the related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, has reported ¹H NMR signals at δ 2.22 (s, 3H, 3-Me) and 3.84 (s, 3H, 1-Me) ppm in CDCl₃. researchgate.net The ¹³C NMR spectrum of this chloro-derivative shows signals at δ 14.4 (3-Me), 37.1 (1-Me), 60.8 (C-4), 131.3 (C-5), and 150.4 (C-3) ppm. researchgate.net Furthermore, its ¹⁵N NMR spectrum displays resonances at δ -186.1 (N-1) and -77.5 (N-2) ppm. researchgate.net It is important to note that these values are for a different molecule and cannot be directly attributed to 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. Such analyses would be crucial for unambiguous assignment of proton and carbon signals and for determining the through-bond and through-space correlations within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data, including accurate mass measurements and fragmentation patterns for 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, have not been reported in the available literature. While the mass spectrum for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole has been documented, showing molecular ion peaks at m/z 256/258, this information is not directly applicable. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No specific Infrared (IR) or Raman spectra for 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile have been published. A documented IR spectrum for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows characteristic bands at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹. researchgate.net These bands correspond to various vibrational modes of the molecule, but a direct comparison to the nitrile-containing target compound is not feasible without experimental data.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

The solid-state structure of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile has not been determined by single-crystal X-ray diffraction, according to available records. Consequently, precise data on its molecular geometry, bond lengths, bond angles, and crystal packing arrangement are currently unknown.

Advanced Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)

The molecule 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is achiral. There are no reports of the synthesis of chiral derivatives of this compound, and therefore, no studies utilizing advanced chiroptical spectroscopy for enantiomeric excess determination have been conducted.

Computational Chemistry and Theoretical Studies on 4 Iodo 1,3 Dimethyl 1h Pyrazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and geometry of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. Using common functionals such as B3LYP combined with a basis set like 6-311++G(d,p), the molecule's geometry can be optimized to its lowest energy state. This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The optimization process reveals a planar pyrazole (B372694) ring, a typical feature of aromatic heterocyclic systems. The substituents—iodo, two methyl groups, and a carbonitrile group—are positioned around this core. The calculations also provide insights into the electronic properties, such as the molecular dipole moment and the distribution of electron density. The electron-withdrawing nature of the iodine and nitrile groups, contrasted with the electron-donating methyl groups, creates a specific charge distribution that is key to understanding the molecule's reactivity.

Table 1: Predicted Optimized Geometrical Parameters for 4-Iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.36 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.39 | |

| C4-I | 2.09 | |

| C5-C(Nitrile) | 1.43 | |

| Bond Angle (°) | N1-N2-C3 | 112.5 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 108.0 | |

| I-C4-C5 | 125.0 |

Prediction of Spectroscopic Properties (NMR Shielding, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Shielding: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (δ). For 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, theoretical calculations can predict the ¹H, ¹³C, and ¹⁵N chemical shifts. The predicted values for the pyrazole core can be compared to experimental data from similar compounds, such as 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. researchgate.netmdpi.com The electron-withdrawing cyano group at the C5 position is expected to cause a downfield shift for the adjacent C5 and N1 atoms compared to analogues without this group.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Predicted (Target Molecule) | Experimental (5-Chloro Analogue) researchgate.net |

|---|---|---|

| 1-Me (¹H) | 3.90 | 3.84 |

| 3-Me (¹H) | 2.25 | 2.22 |

| C3 (¹³C) | 151.0 | 150.4 |

| C4 (¹³C) | 62.5 | 60.8 |

| C5 (¹³C) | 118.0 | 131.3 |

| N1 (¹⁵N) | -190.0 | -186.1 |

| N2 (¹⁵N) | -80.0 | -77.5 |

Vibrational Frequencies: DFT calculations can determine the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Key predicted frequencies for this molecule include the C≡N stretch of the nitrile group, a strong C-I stretching vibration, various C-N and C-C stretching and bending modes within the pyrazole ring, and C-H stretching and bending from the methyl groups. derpharmachemica.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum. nih.gov This calculation identifies the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions, typically π→π* and n→π* for heterocyclic aromatic compounds. The HOMO-LUMO energy gap, discussed in section 6.4, is a primary determinant of the lowest energy electronic transition.

Investigation of Reaction Mechanisms and Transition States for Synthetic Pathways

Theoretical chemistry provides a framework for exploring the potential synthetic routes to 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. A plausible synthesis involves the direct iodination of a 1,3-dimethyl-1H-pyrazole-5-carbonitrile precursor. mdpi.com Computational modeling can map the reaction pathway for this electrophilic substitution.

By calculating the energies of the reactants, intermediates, transition states (TS), and products, a reaction energy profile can be constructed. Locating the transition state structure and calculating its energy provides the activation energy (Ea), which is a critical determinant of the reaction rate. This analysis can confirm whether the proposed mechanism is energetically favorable and can help predict reaction conditions that might favor the desired product. For instance, in the Knorr pyrazole synthesis, intermediates and transition states have been studied to understand regioselectivity. rsc.org

Table 3: Hypothetical Energy Profile for Iodination Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Precursor + I₂ | 0.0 |

| Intermediate | Sigma Complex | +5.2 |

| Transition State (TS) | Proton Abstraction | +18.5 |

| Products | Final Product + HI | -10.3 |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles. For 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring.

LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles. The LUMO is likely to have significant contributions from the electron-deficient C4 (bonded to iodine) and C5 atoms, as well as the carbonitrile group.

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Table 4: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Site of electrophilic attack |

| LUMO Energy | -1.85 | Site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 4.65 | Moderate kinetic stability |

Conformational Analysis and Intramolecular Interactions within the Pyrazole Framework

While the pyrazole ring itself is rigid, conformational flexibility in 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile arises from the rotation of the two methyl groups. Computational scans of the potential energy surface can be performed by systematically rotating the C-N and C-C bonds associated with these methyl groups to identify the lowest-energy (most stable) conformer.

The analysis also investigates potential weak intramolecular interactions that could stabilize certain conformations. These might include hydrogen bonds between a methyl hydrogen and the adjacent nitrogen atom (C-H···N) or other non-covalent interactions. In pyrazole systems, intermolecular hydrogen bonds and π-π stacking are known to be significant in the solid state, influencing crystal packing. researchgate.netnih.gov While this specific molecule lacks an N-H bond for classical hydrogen bonding, weak interactions still play a role in defining its preferred conformation and bulk properties.

Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

From the fundamental energies of the frontier orbitals, several quantum chemical descriptors can be calculated to provide a more quantitative picture of reactivity.

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the molecule's ability to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for predicting where electrophilic or nucleophilic attacks are most likely to occur.

Table 5: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.50 |

| Electron Affinity (A) | -E(LUMO) | 1.85 |

| Electronegativity (χ) | (I+A)/2 | 4.175 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Chemical Softness (S) | 1/η | 0.430 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.751 |

Applications in Advanced Organic Synthesis and Materials Science As a Versatile Building Block

Utilization as a Key Intermediate in the Synthesis of Complex Polyheterocyclic Systems

The presence of a strategically positioned iodine atom on the pyrazole (B372694) ring of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile makes it an ideal substrate for various cross-coupling reactions, which are instrumental in the synthesis of complex polyheterocyclic systems. The reactivity of the C-I bond allows for the facile introduction of diverse molecular fragments, leading to the construction of elaborate fused and linked heterocyclic frameworks.

Notably, iodopyrazoles are recognized as valuable intermediates for creating intricate chemical structures. sigmaaldrich.com Palladium-catalyzed reactions, such as the Sonogashira and Suzuki-Miyaura cross-coupling reactions, are frequently employed to functionalize the pyrazole core. nih.govmdpi.com For instance, the Sonogashira coupling of iodopyrazoles with terminal alkynes provides a direct route to pyrazole-containing acetylenic compounds. These intermediates can then undergo further intramolecular cyclization reactions to afford a variety of fused heterocyclic systems. mdpi.comnih.gov This iterative strategy of coupling followed by cyclization offers a powerful tool for the systematic assembly of polyheterocyclic compounds. nih.gov

The cyano group at the 5-position of the pyrazole ring can also participate in a range of chemical transformations, further expanding the synthetic utility of this building block. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a precursor for other nitrogen-containing heterocycles, thereby enabling the synthesis of a wide array of pyrazole-fused systems. The synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives through multi-component reactions highlights the versatility of the pyrazole-carbonitrile scaffold in generating diverse heterocyclic structures. nih.gov

Incorporation into Functional Organic Materials with Tunable Properties

The unique electronic and structural characteristics of the 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile scaffold make it an attractive component for the design and synthesis of functional organic materials. The pyrazole core itself is a privileged heterocyclic motif found in various materials, and the presence of the iodo and cyano substituents provides handles for tuning the material's properties. researchgate.net

The electron-withdrawing nature of the cyano group, combined with the polarizable iodine atom, can influence the electronic properties of molecules incorporating this pyrazole unit. This makes it a candidate for use in the development of materials with specific optical and electronic characteristics. While direct applications of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in materials science are still an emerging area of research, the broader class of pyrazole-containing materials has shown promise in various applications. For example, pyrazole derivatives have been investigated for their use in agrochemicals and polymeric materials. researchgate.net

The ability to functionalize the pyrazole at the 4-position via cross-coupling reactions allows for the systematic modification of the electronic and photophysical properties of the resulting materials. This tunable nature is highly desirable in the field of materials science for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Precursor for Advanced Ligands in Organometallic Catalysis

Pyrazole-based ligands have a rich and extensive history in coordination chemistry and organometallic catalysis. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring are excellent coordination sites for a wide range of metal ions. The compound 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile serves as a valuable precursor for the synthesis of advanced ligands with tailored steric and electronic properties.

The iodine atom can be readily displaced through cross-coupling reactions to introduce various coordinating moieties, such as pyridyl, phosphino, or other heterocyclic groups. This allows for the construction of multidentate ligands that can form stable complexes with transition metals. The resulting organometallic complexes can exhibit catalytic activity in a variety of organic transformations. The flexibility in ligand design afforded by the functionalization of the pyrazole core is crucial for optimizing the performance of these catalysts. nih.gov

Furthermore, the cyano group can also act as a coordinating group or be chemically modified to introduce additional donor atoms, leading to the formation of ligands with unique coordination geometries. The development of novel pyrazole-based ligands is an active area of research, with applications in homogeneous catalysis, bioinorganic modeling, and materials chemistry. nih.gov

Construction of Macrocyclic Structures and Supramolecular Assemblies

Macrocyclic compounds and supramolecular assemblies are of significant interest due to their unique host-guest chemistry, molecular recognition capabilities, and potential applications in areas such as sensing, catalysis, and drug delivery. The rigid and well-defined geometry of the pyrazole ring makes it an excellent building block for the construction of these complex architectures. biorxiv.orgnih.gov

The difunctional nature of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, with its reactive iodine and cyano groups, provides a versatile platform for the synthesis of pyrazole-containing macrocycles. For instance, the iodine atom can be used in a cross-coupling reaction to link the pyrazole unit to another molecular fragment, while the cyano group can be transformed to create a second linkage point, ultimately leading to a cyclic structure. The synthesis of pyrazole-based macrocycles has been shown to be a successful strategy for developing highly selective kinase inhibitors. biorxiv.orgnih.gov

Future Research Directions and Emerging Challenges for 4 Iodo 1,3 Dimethyl 1h Pyrazole 5 Carbonitrile Research

Development of More Sustainable and Green Synthetic Routes

The current synthetic methodologies for pyrazole (B372694) derivatives often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and significant solvent waste. A crucial area of future research will be the development of more sustainable and environmentally benign synthetic routes to 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Catalysis: The exploration of novel catalytic systems is paramount. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. Nanocatalysts, with their high surface area and reactivity, also present a promising avenue for developing highly efficient and selective transformations. For instance, the application of magnetically separable nanocatalysts could streamline purification processes.

Solvent-Free Methods: A significant step towards greener synthesis is the elimination or reduction of volatile organic solvents. Research into solvent-free reaction conditions, or the use of greener alternatives like water or bio-based solvents, is essential. Microwave-assisted organic synthesis (MAOS) has shown promise in accelerating reactions and enabling solvent-free conditions for the synthesis of various pyrazole derivatives. eurasianjournals.com Investigating these techniques for the synthesis of the target molecule could lead to more sustainable production methods.

| Green Synthesis Approach | Potential Benefits | Relevant Research Areas |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste. | Development of novel solid-supported catalysts. |

| Nanocatalysis | High efficiency and selectivity, milder reaction conditions. | Synthesis and application of magnetic or recyclable nanocatalysts. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up. | Microwave-assisted synthesis, ball milling techniques. |

| Aqueous Synthesis | Use of a benign and abundant solvent. | Development of water-tolerant catalytic systems. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functional groups present in 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, namely the iodo and cyano groups on the pyrazole ring, offer a rich platform for exploring novel chemical transformations. Future research should focus on uncovering unprecedented reactivity patterns that go beyond standard functional group manipulations.

The C-I bond at the 4-position is a prime site for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents. nih.govnih.gov Furthermore, copper-catalyzed coupling reactions with alcohols have been demonstrated for other 4-iodopyrazoles, suggesting a potential route to novel ethers of the target compound. eurasianjournals.com

The reactivity of the cyano group at the 5-position also warrants further investigation. While it can be hydrolyzed to a carboxylic acid or reduced to an amine, exploring its participation in cycloaddition reactions or its transformation into other heterocyclic systems could lead to the discovery of novel molecular architectures with unique properties.

Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. nih.gov The application of flow chemistry and microreactor technologies to the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a key area for future development.

Continuous flow processes can enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This level of control can lead to higher yields, improved purity, and reduced byproduct formation. The successful application of flow chemistry to the synthesis of other pyrazole derivatives, including halogenated ones, suggests that this technology could be readily adapted for the target molecule. nih.govej-chem.org

| Technology | Advantages for Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for automation. nih.govresearchgate.net |

| Microreactors | High surface-to-volume ratio, rapid heat and mass transfer, improved reaction efficiency and selectivity. |

Integration with Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy have been successfully employed to monitor the synthesis of other pyrazole derivatives. nih.govnih.gov These methods allow for the direct observation of reacting species without the need for sampling and quenching, providing a more accurate picture of the reaction dynamics. The application of these and other process analytical technologies (PAT) will be crucial for optimizing synthetic routes and ensuring consistent product quality.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of novel molecules with specific, enhanced properties. eurasianjournals.com In the context of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, computational methods can be employed to predict the physicochemical and biological properties of its derivatives, thereby guiding synthetic efforts towards the most promising candidates.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations can be used to explore the structure-property relationships of pyrazole derivatives. nih.govnih.govnih.gov For example, molecular docking can be used to predict the binding affinity of derivatives to a specific biological target, while QSAR models can correlate structural features with observed activity. nih.gov These in silico approaches can significantly accelerate the discovery and development of new materials and therapeutic agents based on the 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile scaffold.

| Computational Method | Application in Derivative Design |

| QSAR | Predicting the biological activity or properties of new derivatives based on their structure. nih.gov |

| Molecular Docking | Simulating the interaction of derivatives with biological targets to predict binding affinity and mode. nih.gov |

| DFT Calculations | Understanding the electronic structure and reactivity of the molecule to guide synthetic modifications. researchgate.net |

Challenges in Scalable Synthesis and Industrial Applications

While the laboratory-scale synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile may be achievable, scaling up the production to an industrial level presents a number of challenges. These include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the development of robust purification methods.

The use of expensive reagents or catalysts can make the process economically unviable for large-scale production. Therefore, the development of cost-effective synthetic strategies is crucial. Furthermore, ensuring the safety of the process, particularly when handling potentially hazardous materials or exothermic reactions, is a primary concern. The implementation of continuous flow technologies, as mentioned earlier, can help to mitigate some of these safety risks.

Finally, the development of efficient and scalable purification techniques is necessary to ensure the final product meets the required purity standards for its intended application. Overcoming these challenges will be essential for the successful transition of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile from a laboratory curiosity to a commercially viable compound.

Q & A

Q. What are the optimized synthetic routes for 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, and how do reaction conditions influence isomer ratios?

The synthesis of pyrazole derivatives often involves cyclocondensation or halogenation reactions. For example, methylation and iodination steps are critical for introducing substituents at specific positions. The ratio of isomers in the final product depends on the steric and electronic effects of substituents at the 4-position of the pyrazole ring, as observed in analogous compounds . Key factors include:

- Reagent selection : Use of iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in halogenation steps.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during iodination.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile?

Structural validation relies on:

- IR spectroscopy : Detection of the nitrile (C≡N) stretch near 2250 cm⁻¹ and C–I vibrations at 500–600 cm⁻¹ .

- NMR : H NMR confirms methyl groups (δ 2.5–3.0 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm). C NMR identifies the nitrile carbon (δ 115–120 ppm) and iodine-substituted carbon (δ 90–100 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with CCDC-971311 providing a reference for pyrazole-carbonitrile derivatives .

Q. How are purification techniques tailored to isolate 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile from reaction mixtures?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates iodinated products from unreacted precursors.

- Recrystallization : Methanol/water mixtures yield high-purity crystals by exploiting solubility differences .

Advanced Research Questions

Q. How can reaction mechanisms for iodine incorporation into pyrazole derivatives be elucidated?

Mechanistic studies often combine kinetic experiments and computational modeling:

- Kinetic monitoring : Use of in-situ F NMR (if fluorinated analogs are synthesized) or LC-MS to track iodine substitution rates.

- Density Functional Theory (DFT) : Predicts transition states and activation energies for iodination steps. For example, calculations on 5-methyl-1-phenylpyrazole derivatives revealed electron-withdrawing groups enhance electrophilic substitution at the 4-position .

Q. What strategies resolve contradictions in spectral data for pyrazole-carbonitrile derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Mitigation approaches include:

Q. How is the bioactivity of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carbonitrile predicted using structure-activity relationship (SAR) studies?

SAR analysis involves:

- In vitro assays : Testing against enzyme targets (e.g., kinases or cytochrome P450 isoforms) to evaluate inhibitory potency.

- Molecular docking : Aligning the compound’s structure with protein active sites (e.g., using PyMol or AutoDock) to predict binding affinities. Analogous studies on pyrazolo[3,4-d]pyrimidines demonstrated substituent-dependent activity .

Q. What computational tools model the electronic properties of iodinated pyrazole derivatives?

- Gaussian or ORCA software : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Multiwfn or VMD : Visualizes electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites influenced by iodine .

Methodological Notes

- Synthetic reproducibility : Always validate reaction conditions (e.g., moisture sensitivity of iodinating agents) using control experiments .

- Data reporting : Include full spectral parameters (e.g., coupling constants in NMR) and crystallographic deposition codes (e.g., CCDC entries) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.